N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 4-HO-3-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylidene hydrazine moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoacetamide
- 2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(4-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both methoxy and hydrazone functional groups
Properties
CAS No. |
322664-57-3 |
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Molecular Formula |
C19H21N3O6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O6/c1-26-15-7-5-13(9-17(15)28-3)19(25)20-11-18(24)22-21-10-12-4-6-14(23)16(8-12)27-2/h4-10,23H,11H2,1-3H3,(H,20,25)(H,22,24)/b21-10+ |
InChI Key |
XQYQMDRJKQZERF-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)OC)OC |
Origin of Product |
United States |
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